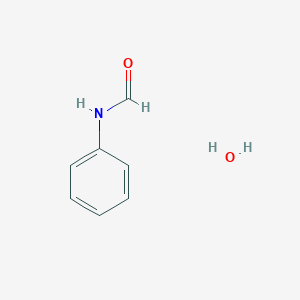

N-Phenylformamide--water (1/1)

Description

Significance of Aromatic Amides as Model Systems in Chemical and Biological Research

Aromatic amides are a class of compounds of significant interest in materials science, the chemical industry, and biological research. rsc.orgrsc.org Their rigid backbone, composed of alternating aromatic and amide groups, makes them ideal building blocks for novel materials. rsc.org In a biological context, the amide functional group is a cornerstone of life, forming the peptide bonds that link amino acids into proteins. solubilityofthings.comajchem-a.com The study of simpler aromatic amides allows researchers to understand the complex interactions that govern protein folding and stability. acs.org

These compounds serve as valuable models for several reasons:

Structural Mimicry: They replicate the essential peptide linkage (-CONH-) connected to an aromatic system, a common motif in many biologically active molecules.

Probing Intermolecular Forces: They provide a simplified system to study noncovalent interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition and self-assembly. acs.org

Metabolic Studies: The hydrolysis of aromatic amides is a key metabolic pathway, and studying these model systems can help assess the safety and stability of new drugs and xenobiotics. researchgate.net

Overview of N-Phenylformamide as a Model Peptide Unit

N-Phenylformamide (also known as formanilide) is particularly well-suited as a model for the peptide bond. It mimics the planar -NH-CO- linkage found in proteins, allowing for detailed investigation of its structural and energetic properties in isolation. acs.org Research has shown that N-Phenylformamide can exist in two primary conformations: cis and trans, referring to the relative orientation of the phenyl group and the carbonyl oxygen atom across the C-N bond. uva.es The trans configuration is planar and more stable for the isolated molecule, while the cis form is non-planar. uva.esresearchgate.net This conformational flexibility is analogous to that found in peptide chains and is crucial for determining the three-dimensional structure of proteins.

Fundamental Importance of Water Interactions with Amide Functional Groups

The interaction between water and the amide functional group is fundamental to the structure, stability, and function of proteins in their native aqueous environment. solubilityofthings.comnih.gov This hydration process is driven primarily by the formation of hydrogen bonds. solubilityofthings.com Water can act as both a hydrogen bond donor (to the amide's carbonyl oxygen) and a hydrogen bond acceptor (from the amide's N-H group). acs.org These interactions are critical for:

Protein Folding: The solvation of the peptide backbone by water is a key thermodynamic factor that influences how a protein folds into its unique three-dimensional shape. nih.gov

Solubility: The ability of amides to form strong hydrogen bonds with water is what makes amino acids and proteins soluble, a vital characteristic for their biological roles. solubilityofthings.com

Chemical Reactions: Water is a reactant in the hydrolysis of amide bonds, a fundamental reaction in protein metabolism catalyzed by protease enzymes. libretexts.org

Studies have shown that the strength of the hydrogen bonds between water and amide carbonyls can be influenced by temperature, with the net hydrogen bond strength weakening as temperature increases. nih.gov

Scope and Objectives of Research on N-Phenylformamide–Water (1/1) Complex

Research on the N-Phenylformamide–water (1/1) complex aims to characterize the initial, most fundamental step of hydration at a molecular level. By studying this isolated complex in the gas phase, scientists can precisely determine the intrinsic forces and structural changes that occur without the complicating influence of a larger solvent environment. uva.es

The primary objectives of this research include:

Structural Characterization: Using high-resolution spectroscopic techniques like Fourier transform microwave spectroscopy, researchers identify the specific three-dimensional structures of the 1:1 complexes. uva.es This includes determining which conformer of N-Phenylformamide (cis or trans) is present and where the water molecule binds.

Energetics of Interaction: Measuring the binding energies of the different complex isomers to quantify the strength of the hydrogen bonds. acs.org This helps to understand which hydration sites are preferred.

Conformational Effects: Investigating whether the interaction with a single water molecule can induce a change in the preferred conformation of N-Phenylformamide, for instance, by stabilizing the cis form which is less stable in the isolated monomer. uva.es

Spectroscopic studies have successfully identified and characterized multiple isomers of the 1:1 complex. For the more stable trans-N-Phenylformamide, two different monohydrated complexes have been observed where the water molecule interacts separately with either the N-H group or the carbonyl group. uva.es Crucially, a 1:1 complex has also been detected where N-Phenylformamide adopts the cis configuration, with the water molecule forming a cyclic hydrogen-bonded bridge between the N-H and C=O groups. uva.es

Research Findings: Data Tables

The following tables summarize key experimental data from studies on N-Phenylformamide and its 1:1 complex with water.

Table 1: Physical and Spectroscopic Properties of N-Phenylformamide

This table provides reference data for the N-Phenylformamide monomer.

| Property | Value | Source(s) |

| IUPAC Name | N-phenylformamide | nih.gov |

| Molecular Formula | C₇H₇NO | nih.gov |

| Physical Description | White crystalline solid | nih.gov |

| Melting Point | 46.6 - 47.5 °C (115.9 to 117.5 °F) | nih.gov |

| Boiling Point | 271 °C (520 °F) at 760 mmHg | nih.gov |

| ¹H NMR (DMSO-d₆, δ in ppm) | 10.18 (s, 1H, -NH), 8.27–8.28 (d, 1H, -CHO), 7.58–7.60 (d, 2H, Ar-H), 7.30–7.34 (t, 2H, Ar-H), 7.06–7.11 (m, 1H, Ar-H) | thieme-connect.com |

| ¹³C NMR (DMSO-d₆, δ in ppm) | 160.04, 138.71, 129.33, 124.07, 119.59 | thieme-connect.com |

Table 2: Experimentally Determined Dissociation Energies (D₀) for trans-N-Phenylformamide–Water (1/1) Complexes

This table shows the measured binding energies for the two isomers of the 1:1 complex formed with trans-N-Phenylformamide. The energies represent the strength of the single hydrogen bond formed at each site.

| Interaction Site | Water's Role | Dissociation Energy (D₀) | Source(s) |

| Carbonyl (C=O) Group | Proton Donor (O-H···O=C) | 5.40 ± 0.28 kcal/mol | acs.org |

| Amino (N-H) Group | Proton Acceptor (N-H···O) | 5.65 ± 0.30 kcal/mol | acs.org |

Table 3: Characterized Isomers of the N-Phenylformamide–Water (1/1) Complex

This table summarizes the different 1:1 complex structures that have been experimentally observed and characterized using high-resolution spectroscopy.

| N-Phenylformamide Conformer | Water Binding Site(s) | Hydrogen Bond Network | Source(s) |

| trans | Carbonyl (C=O) | Single O-H···O=C bond | uva.es |

| trans | Amino (N-H) | Single N-H···O bond | uva.es |

| cis | Amino (N-H) and Carbonyl (C=O) | Cyclic, with water bridging the two groups (N-H···O and O-H···O=C) | uva.es |

Structure

3D Structure of Parent

Properties

CAS No. |

245114-31-2 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

N-phenylformamide;hydrate |

InChI |

InChI=1S/C7H7NO.H2O/c9-6-8-7-4-2-1-3-5-7;/h1-6H,(H,8,9);1H2 |

InChI Key |

DOSNDMCFVLLUTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC=O.O |

Origin of Product |

United States |

**conformational Isomerism and Stability in Aqueous Environments**

Theoretical and Experimental Characterization of cis and trans N-Phenylformamide Isomers

N-Phenylformamide can exist in two primary planar conformations: a cis (Z) form and a trans (E) form, defined by the arrangement of the phenyl group and the formyl hydrogen atom relative to the C-N amide bond. While the trans isomer is generally more stable, the energy difference between the two is small enough that both can be present, particularly in solution. acs.orgrsc.org The characterization of these isomers has been the subject of numerous theoretical and experimental investigations.

Gas-Phase Conformations and Relative Stabilities

In the gas phase, both cis and trans isomers of N-Phenylformamide have been identified. researchgate.netchuo-u.ac.jp Ab initio calculations and microwave spectroscopy have been employed to determine their structures and relative energies. researchgate.nethal.science Theoretical calculations at the MP2/6-311++G(d,p) level of theory have shown that the trans isomer is the more stable conformer. researchgate.net However, some studies have reported that the cis isomer can adopt a planar structure and is more stable than the trans isomer by 2.5 kcal mol⁻¹. acs.org In the crystalline phase, N-Phenylformamide is unique as it crystallizes with both cis and trans conformers in the asymmetric unit, forming a cocrystal. researchgate.netnih.gov The two distinct molecules are linked by N—H···O hydrogen bonds, creating tetramers within the crystal structure. researchgate.netnih.gov

The phenyl ring in the trans (E) isomer of N-phenylformamide is tilted out of the (NH)(CO) plane by approximately 40 degrees. mdpi.com This non-planar conformation leads to tunneling of the phenyl group between two equivalent positions, which has been observed through splittings in the microwave spectrum. researchgate.netmdpi.com

Influence of Hydration on Isomer Preference and Stability

The presence of water can significantly alter the conformational landscape of molecules. acs.org For N-Phenylformamide, the interaction with a single water molecule in the gas phase has been investigated to understand the initial steps of hydration. sigmaaldrich.com Microsolvation studies on similar amide-containing systems often reveal cyclic structures mediated by water, where the C=O and N-H groups are in a cis conformation. acs.org

In the case of the N-Phenylformamide-water (1/1) complex, the water molecule can interact with different sites on the N-Phenylformamide molecule. For the trans isomer, two primary binding sites for the water molecule have been identified: one at the NH site and another at the HCO site. researchgate.net The interaction with water can lead to changes in the relative stability of the cis and trans isomers. While the trans isomer is generally favored in the gas phase, the formation of stable hydrogen-bonded complexes with water could potentially favor the cis isomer in an aqueous environment. researchgate.net

The hydration of the formanilide (B94145) cation (FA⁺), the protonated form of N-Phenylformamide, shows that water molecules form a hydrogen-bonded network attached to the acidic NH proton. nih.gov This interaction is stabilized by cooperative effects. nih.gov As more water molecules are added, they can bridge the gap between the NH and CO groups, effectively solvating the amide group. nih.gov These findings on the cation provide insights into how water interacts with the fundamental amide structure, which is also relevant for the neutral N-Phenylformamide-water complex.

Spectroscopic Signatures of Isomeric Forms in Hydrated Clusters

Spectroscopic techniques, particularly infrared (IR) and ultraviolet (UV) spectroscopy, are powerful tools for distinguishing between different isomers and their hydrated clusters. researchgate.netmdpi.com IR-UV depletion spectroscopy has been used to record the spectra of the individual cis and trans isomers of N-Phenylformamide. chuo-u.ac.jp

The vibrational frequencies of the amide group are particularly sensitive to its conformation and hydrogen bonding interactions. academie-sciences.fr While the cis and trans conformers of N-Phenylformamide show similar features in the amide I (C=O stretch) and amide II (N-H bend) regions, significant differences appear in the amide III region. chuo-u.ac.jp

For the N-Phenylformamide-water complex, IR spectroscopy can probe the hydrogen bonds formed between the water molecule and the amide. The binding of a water molecule to the NH group of N-Phenylformamide is expected to cause a red shift (a shift to lower frequency) in the N-H stretching vibration. Similarly, if the water molecule acts as a proton donor to the carbonyl oxygen, a red shift in the C=O stretching vibration would be observed. These spectral shifts provide direct evidence of the formation of a hydrated complex and can help to determine the binding site of the water molecule.

Computational Insights into Conformational Landscapes and Energy Barriers

Computational chemistry provides a powerful complement to experimental studies, offering detailed insights into the structures, energies, and vibrational frequencies of different conformers and their hydrated clusters. researchgate.nethal.science Quantum chemical calculations, such as those using Møller-Plesset perturbation theory (MP2) and density functional theory (DFT), have been instrumental in understanding the conformational landscape of N-Phenylformamide. researchgate.netnih.gov

These calculations can predict the relative energies of the cis and trans isomers and the energy barriers for interconversion between them. For N-Phenylformamide, theoretical studies have helped to resolve controversies regarding the relative energy of the E and Z conformers. researchgate.net

In the context of the N-Phenylformamide-water (1/1) complex, computational methods can be used to explore the potential energy surface and identify the most stable structures. These calculations can predict the binding energies of the water molecule at different sites and the resulting changes in the geometry and vibrational frequencies of the N-Phenylformamide molecule. For instance, DFT calculations have been used to analyze the infrared photodissociation (IRPD) spectra of hydrated formanilide cation clusters, providing detailed information on their structure and bonding. nih.gov

Table 1: Theoretical and Experimental Data on N-Phenylformamide Isomers

| Parameter | cis (Z) Isomer | trans (E) Isomer | Source |

|---|---|---|---|

| Relative Energy | Higher energy in some theoretical models | Lower energy, more stable in some theoretical models | researchgate.net |

| Structure | Planar amide bond | Planar amide bond, phenyl ring tilted ~40° out of the amide plane | researchgate.netmdpi.com |

| Crystal Structure | Co-crystallizes with the trans isomer | Co-crystallizes with the cis isomer | researchgate.netnih.gov |

| Hydration Site | - | NH and HCO sites identified for water binding | researchgate.net |

**hydrogen Bonding Interactions Within N Phenylformamide–water 1/1 Complexes**

Characterization of Primary Hydration Sites (N-H and C=O)

N-phenylformamide possesses two primary sites for hydrogen bonding with a water molecule: the amide N-H group, which can act as a hydrogen bond donor, and the carbonyl C=O group, which can act as a hydrogen bond acceptor. researchgate.netacs.org The water molecule, being amphiprotic, can donate a hydrogen bond to the carbonyl oxygen or accept a hydrogen bond from the amide N-H proton.

Structural Motifs and Topologies of Monohydrated N-Phenylformamide

The interaction of a single water molecule with N-phenylformamide leads to distinct structural motifs, primarily categorized as cyclic or open structures. acs.orgnih.gov The relative stability of these motifs is determined by the strength and geometry of the hydrogen bonds formed.

Spectroscopic studies on model peptide systems like N-benzylformamide, a close analogue of N-phenylformamide, reveal that the cis conformer tends to form cyclic hydrogen-bonded structures with water. researchgate.net In these arrangements, the water molecule acts as a bridge, simultaneously donating a hydrogen bond to the carbonyl oxygen and accepting a hydrogen bond from the N-H group. acs.orgnih.govresearchgate.net This cooperative interaction often leads to a particularly stable complex.

In contrast, open or linear structures are also possible, where the water molecule binds to only one of the primary hydration sites. For the trans conformer of N-benzylformamide, a single water molecule has been observed to bind to the carbonyl group. researchgate.net Similar open structures are anticipated for N-phenylformamide, where the water molecule would interact with either the C=O or the N-H group, but not both simultaneously in a cyclic fashion. The choice between a cyclic and an open structure is often dictated by the conformation of the N-phenylformamide molecule itself (cis vs. trans).

The preferential binding site for a water molecule on N-phenylformamide is a subject of detailed investigation. For the more stable trans conformer, computational studies suggest that the most favorable interaction involves the water molecule donating a hydrogen bond to the carbonyl oxygen. researchgate.net This interaction is often further stabilized by weaker C-H···O interactions involving the phenyl ring or formyl group hydrogens.

In the case of the cis conformer, the proximity of the N-H and C=O groups facilitates the formation of a cyclic structure where the water molecule bridges the two sites. acs.orgnih.govresearchgate.net This arrangement leads to strong, cooperative hydrogen bonding. The geometry of these hydrogen bonds, including bond lengths and angles, is critical to the stability of the complex and can be probed with high-resolution spectroscopic techniques.

| Interaction Type | Description | Relevant Conformer | Reference |

| Cyclic H-bond | Water bridges the C=O and N-H groups | cis | acs.orgnih.govresearchgate.net |

| Open H-bond | Water binds to the C=O group | trans | researchgate.net |

| Open H-bond | Water binds to the N-H group | trans | researchgate.net |

Spectroscopic Probes of Hydrogen Bonding in N-Phenylformamide–Water (1/1)

Spectroscopic techniques are powerful tools for elucidating the structural and dynamic properties of the N-Phenylformamide–water (1/1) complex. Vibrational spectroscopy and resonant two-photon ionization methods have been particularly informative. acs.orgnih.govmdpi.comexaly.com

Infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy are highly sensitive to changes in the vibrational frequencies of chemical bonds upon hydrogen bond formation. mdpi.comexaly.com In the N-Phenylformamide–water (1/1) complex, the stretching frequencies of the water O-H bonds and the amide N-H bond are significantly altered compared to the isolated molecules.

When the water molecule donates a hydrogen bond to the carbonyl oxygen of N-phenylformamide, the frequency of the involved O-H stretch is red-shifted (lowered). Conversely, when the water molecule accepts a hydrogen bond from the amide N-H group, the N-H stretching frequency is red-shifted. The magnitude of this shift provides a measure of the hydrogen bond strength. For instance, in studies of the related N-benzylformamide, the N-H stretch frequency in the trans conformer is observed at 3478 cm⁻¹, while in the cis conformer it is at 3443 cm⁻¹. researchgate.net The formation of a hydrogen bond with water in a cyclic structure with the cis conformer leads to a significant red-shift in both the N-H and the bonded O-H stretching frequencies.

The free O-H stretch of the water molecule (the one not involved in the hydrogen bond) typically appears at a higher frequency, closer to that of an isolated water molecule. The precise frequencies and shifts of these vibrational modes provide a detailed fingerprint of the specific hydrogen bonding arrangement within the complex.

| Vibrational Mode | Effect of H-bonding | Typical Frequency Range (cm⁻¹) for related systems | Reference |

| Water O-H Stretch (bonded) | Red-shift | 3400 - 3600 | nih.gov |

| Water O-H Stretch (free) | Minor shift | ~3714 | nih.gov |

| Amide N-H Stretch (bonded) | Red-shift | 3400 - 3450 | researchgate.net |

Resonant two-photon ionization (R2PI) spectroscopy is a sensitive technique used to obtain electronic spectra of jet-cooled molecules and their complexes. acs.orgnih.govtandfonline.com By monitoring the ion signal of the mass-selected N-Phenylformamide–water (1/1) complex while scanning the wavelength of the ionization laser, an electronic spectrum specific to the complex can be recorded. This allows for the differentiation of various conformers and clusters. acs.orgnih.gov

When combined with IR spectroscopy in a technique known as IR-UV ion-dip spectroscopy, it becomes possible to measure the vibrational spectrum of a specific, mass-selected cluster. mdpi.comexaly.comtandfonline.com In this method, a tunable IR laser is fired before the R2PI lasers. If the IR laser is resonant with a vibrational transition in the complex, the population in the ground state is depleted, leading to a dip in the ion signal. By scanning the IR frequency, a vibrational spectrum of the size-selected cluster is obtained. acs.orgnih.govmdpi.com

This powerful combination has been used to study the hydrated clusters of N-phenylformamide and its analogues, providing definitive assignments of the structures of different isomers of the 1:1 complex. acs.orgnih.govmdpi.comacademie-sciences.fr For example, the distinct vibrational signatures of the cyclic and open forms of the complex can be clearly resolved, confirming the theoretical predictions about their structures and relative stabilities. nih.govresearchgate.net

Microwave Spectroscopy for Rotational Constants and Structures

Microwave spectroscopy is a powerful high-resolution technique for the unambiguous determination of molecular structures in the gas phase. By measuring the rotational transitions of a molecule and its isotopologues, a precise set of rotational constants (A, B, and C) can be obtained. These constants, which are inversely related to the molecule's moments of inertia, provide the fundamental data required to derive its three-dimensional geometry with high accuracy.

In the study of the N-Phenylformamide–water (1/1) complex, pulsed-jet Fourier transform microwave spectroscopy is employed to investigate the rotational spectra of the complexes formed and stabilized in a supersonic expansion. This experimental approach allows for the isolation and characterization of weakly bound complexes at very low rotational and vibrational temperatures.

Theoretical ab initio calculations are first performed to predict the geometries of possible stable conformers of the N-Phenylformamide–water complex and their corresponding rotational constants. These theoretical predictions are crucial for guiding the search for and assignment of the weak rotational transitions belonging to the complex amongst the stronger transitions of the parent monomers.

For the trans-N-Phenylformamide–water (1/1) system, two distinct conformers have been identified through microwave spectroscopy. These conformers differ in the binding site of the water molecule. In one conformer, the water molecule acts as a proton donor, forming a hydrogen bond to the carbonyl oxygen of the formyl group (the HCO site). In the other, the water molecule donates a proton to the nitrogen atom of the amide group (the NH site). The analysis of the observed rotational spectra, including the spectra of various H₂¹⁸O and deuterated isotopologues, allows for the experimental determination of the rotational constants for each conformer.

The experimentally determined rotational constants for the two most stable conformers of trans-N-Phenylformamide–water (1/1) are presented below. The data distinguish between the conformer where water binds to the formyl group (t-N-PF-W(I)) and the one where it binds to the amino group (t-N-PF-W(II)).

Table 1: Experimental Rotational Constants for trans-N-Phenylformamide–Water (1/1) Conformers

| Parameter | t-N-PF-W(I) | t-N-PF-W(II) |

|---|---|---|

| A (MHz) | 2244.585 | 2390.627 |

| B (MHz) | 913.212 | 875.324 |

| C (MHz) | 674.143 | 661.118 |

Data sourced from computational chemistry and spectroscopic studies. The constants correspond to the parent isotopologue of the complex.

From these rotational constants, the precise structures of the complexes can be determined through isotopic substitution (Kraitchman's equations) and fitting procedures. This analysis yields key structural parameters, such as the length of the intermolecular hydrogen bonds and the angles describing the orientation of the water molecule relative to the N-Phenylformamide molecule. This detailed structural information is fundamental to understanding the nature and strength of the non-covalent interactions that govern the microsolvation of the peptide-like linkage.

**computational Methodologies for N Phenylformamide–water Interactions**

Ab Initio Quantum Chemical Calculations for Structural Elucidation and Energetics

Ab initio quantum chemical calculations, which are derived "from first principles" without empirical parameters, are fundamental to understanding the N-Phenylformamide–water (1/1) complex. wikipedia.orghu-berlin.de These methods solve the electronic Schrödinger equation to predict a wide array of molecular properties, including equilibrium geometries, interaction energies, and spectroscopic parameters, with high accuracy. nih.gov For the N-phenylformamide-water system, these calculations have been crucial for elucidating the nature of hydrogen bonding and the conformational preferences of the complex. acs.orgsemanticscholar.org

Studies combining laser spectroscopy with ab initio calculations have successfully characterized N-phenylformamide·water clusters, showing that water molecules can mediate the formation of cyclic structures. semanticscholar.orgnih.gov Such computational approaches are essential for interpreting experimental data and providing benchmark results for developing more approximate models. tandfonline.com

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are two of the most widely used quantum chemical methods for studying non-covalent interactions. researchgate.netacs.org MP2 is a post-Hartree-Fock method that systematically incorporates electron correlation, which is essential for accurately describing dispersion forces present in hydrogen bonds. nih.gov DFT methods, which are based on the electron density, offer a favorable balance between computational cost and accuracy. osti.gov

For N-phenylformamide, calculations at the MP2 level of theory have been shown to provide accurate molecular parameters. researchgate.net This method has been used to calculate potential energy surfaces and explore the conformational landscape of the molecule and its complexes. researchgate.net DFT calculations have also been successfully applied, for instance, in analyzing the infrared photodissociation spectra of hydrated formanilide (B94145) cation clusters using the ωB97X-D functional, which is specifically designed to account for dispersion interactions. researchgate.net

The choice of basis set and level of theory is a critical decision in computational chemistry that involves a trade-off between accuracy and computational expense. tau.ac.il A basis set is the set of mathematical functions used to build molecular orbitals. tau.ac.ilmit.edu Larger basis sets provide a more flexible description of the electron distribution, leading to more accurate results but at a higher computational cost. tau.ac.il

In studies of N-phenylformamide and its water complex, various basis sets have been employed. The correlation-consistent basis sets developed by Dunning, such as cc-pVDZ, cc-pVTZ, and cc-pVQZ, are commonly used because they systematically converge towards the complete basis set limit. researchgate.net It has been observed that increasing the basis set size from cc-pVDZ to cc-pVTZ leads to a shortening of calculated bond distances. researchgate.net Pople-style basis sets, such as the 6-311++G(d,p) basis set, are also frequently used, often in conjunction with the MP2 method, as this combination has been shown to predict rotational constants in good agreement with experimental values. researchgate.net For calculations involving anions or weak interactions, diffuse functions (indicated by "+" or "aug-") are added to better describe the loosely bound electrons.

The following table summarizes some of the theoretical methods and basis sets used in the study of N-phenylformamide and its hydrated clusters.

| System | Method/Basis Set | Key Finding | Reference |

| trans-N-phenylformamide-H₂O | Ab initio calculations | Calculation of binding energies for water at two different H-bonded sites. | acs.org |

| N-phenylformamide | MP2/cc-pVTZ | Found to provide accurate molecular parameters for conformational analysis. | researchgate.net |

| N-phenylformamide | MP2/6-311++G(d,p) | Used for calculating a two-dimensional potential energy surface. | researchgate.net |

| Formanilide cation-(H₂O)n | DFT (ωB97X-D/aug-cc-pVTZ) | Analysis of infrared spectra to determine sequential microhydration motifs. | researchgate.net |

Explicit and Implicit Solvation Models (Cluster-Continuum Model, COSMO, SMD)

Modeling the effect of a solvent like water can be approached in two main ways: with explicit or implicit models. wikipedia.org Explicit solvation models treat individual solvent molecules, which allows for the specific description of solute-solvent interactions like hydrogen bonds, but can be computationally very expensive. mdpi.com The study of small N-phenylformamide-(H₂O)n clusters is an example of an explicit model. researchgate.net A hybrid approach, known as the cluster-continuum model, treats the first solvation shell explicitly and the bulk solvent as a continuum. nih.gov

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a given dielectric constant, which significantly reduces computational cost. wikipedia.orgumn.edu

COSMO (COnductor-like Screening MOdel) : This is a popular continuum model where the solute is placed in a molecule-shaped cavity within a dielectric continuum. wikipedia.org The model calculates the electrostatic interaction between the solute and the solvent by treating the solvent as a conductor, which simplifies the calculation of the polarization charges on the cavity surface. wikipedia.orggithub.io

SMD (Solvation Model based on Density) : The SMD model is a universal continuum solvation model that is applicable to any charged or uncharged solute in any solvent. github.ioresearchgate.net It is based on the full solute electron density and separates the solvation free energy into a bulk electrostatic contribution, calculated using a method similar to COSMO, and a non-electrostatic term related to cavity formation, dispersion, and solvent structural effects. github.ioresearchgate.netgoogle.com

Analysis of Non-Covalent Interactions (NCI) and Interaction Energies

Non-covalent interactions, particularly hydrogen bonds, are the primary forces governing the structure and stability of the N-phenylformamide-water complex. acs.orghal.science Computational analysis allows for the quantification of these interactions. The interaction energy, or binding energy, is a key metric that describes the strength of the association between N-phenylformamide and a water molecule.

Studies on the 1:1 complex of trans-N-phenylformamide and water have identified two principal hydrogen-bonding sites. acs.orgcapes.gov.br These sites have been characterized both experimentally in the gas phase and through ab initio calculations. acs.org

CO site : The water molecule acts as a proton donor, forming a hydrogen bond with the carbonyl oxygen of N-phenylformamide.

NH site : The water molecule acts as a proton acceptor, forming a hydrogen bond with the amide hydrogen of N-phenylformamide.

The binding energies for these two configurations have been found to be very similar. acs.org

The table below presents the experimentally determined dissociation energies (D₀) for the 1:1 trans-N-phenylformamide-water complex.

| Interaction Site | Role of Water | Dissociation Energy (D₀) (kcal/mol) | Reference |

| Carbonyl (C=O) | Proton Donor | 5.40 ± 0.28 | acs.org |

| Amide (N-H) | Proton Acceptor | 5.65 ± 0.30 | acs.org |

**crystallographic Studies of N Phenylformamide in the Presence of Water/hydration**

Crystal Structures Incorporating N-Phenylformamide Hydrates [4, 16]

N-Phenylformamide co-crystallizes with water to form a stable monohydrate with a 1:1 stoichiometric ratio, designated N-Phenylformamide--water (1/1). X-ray diffraction studies have elucidated the precise three-dimensional arrangement of this crystalline solid. The structure was determined to be monoclinic, belonging to the P2₁/c space group, with four molecules of N-Phenylformamide and four molecules of water in the unit cell [4, 16].

The water molecule is not merely a guest occupying a void in the lattice; it is an integral structural component, actively participating in and defining the primary hydrogen-bonding scheme that holds the crystal together. The crystallographic data for N-Phenylformamide monohydrate is summarized in the interactive table below.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₇NO · H₂O | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 9.65 | |

| b (Å) | 12.55 | |

| c (Å) | 6.18 | |

| β (°) | 107.4 | |

| Volume (ų) | 713.8 | |

| Z (Formula units per cell) | 4 | |

| Calculated Density (g/cm³) | 1.28 |

Analysis of Hydrogen Bond Networks in Solid State [4, 7, 10, 16, 17, 22]

The defining feature of the N-Phenylformamide monohydrate crystal structure is its intricate and robust hydrogen bond network, which is fundamentally different from that of the anhydrous crystal. In the hydrate (B1144303), the water molecule acts as a crucial hydrogen-bonding bridge, connecting adjacent N-Phenylformamide molecules into infinite chains [4, 16].

The network is characterized by two primary hydrogen bonds:

N-H···O(water): The amide N-H group of one N-Phenylformamide molecule donates its proton to the oxygen atom of a water molecule.

O(water)-H···O=C: The water molecule, in turn, donates one of its hydrogen atoms to the carbonyl oxygen of a second, adjacent N-Phenylformamide molecule.

| Donor (D) — H ··· Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | D—H···A Angle (°) | Reference |

|---|---|---|---|---|

| N1—H1 ··· O1W | 2.924 | 1.96 | 167 | [4, 16] |

| O1W—H1W ··· O1 | 2.821 | 1.85 | 169 | [4, 16] |

Co-crystallization Phenomena with Water and Other Solvents [4, 17]

The formation of N-Phenylformamide monohydrate is a classic example of co-crystallization where the solvent (water) is selectively and stoichiometrically incorporated into the crystal lattice. The propensity of N-Phenylformamide to form this hydrate is high when crystallized from aqueous solutions or humid environments, indicating a thermodynamically favorable packing arrangement for the hydrate compared to the anhydrous form under these conditions .

The role of water is not passive. By forming strong, directional hydrogen bonds, water molecules satisfy the hydrogen bond donor (N-H) and acceptor (C=O) sites of the formamide (B127407) moiety more effectively than the formamide molecules can with each other in this specific packing arrangement . In the anhydrous crystal, N-Phenylformamide molecules link to each other via N-H···O=C hydrogen bonds, forming a catemer motif. The introduction of water disrupts this self-association, creating a new, stable supramolecular assembly where water acts as a molecular "glue." This demonstrates a distinct co-crystallization phenomenon driven by the optimization of hydrogen bonding, rather than simple solvent inclusion [4, 17]. While co-crystals with other solvents are theoretically possible, the interaction with water is particularly well-characterized due to its strong hydrogen bonding capabilities.

Influence of Conformation on Crystal Packing and Intermolecular Interactions [4, 7]

In the N-Phenylformamide monohydrate crystal, the molecule is observed to be nearly planar. The torsion angle describing the twist of the phenyl group relative to the amide plane is very small, approximately 4.8° . This near-planarity is stabilized by the crystal environment, where the flat molecules can pack efficiently in layers. The extensive hydrogen-bonding network involving water molecules further locks the molecules into this low-energy conformation within the crystal.

This contrasts with the conformation in the anhydrous crystal, where the molecule is significantly more twisted, with a reported torsion angle of about 25.4° . This increased twist in the anhydrous form is a compromise between intramolecular steric repulsion and the formation of direct N-H···O=C intermolecular hydrogen bonds. The presence of water in the hydrate alleviates the need for such a conformational compromise; the water-mediated hydrogen bonding allows the N-Phenylformamide molecule to adopt a more planar, and likely lower intramolecular energy, conformation that facilitates a different, layered packing structure [4, 7].

| Parameter | N-Phenylformamide Monohydrate | Anhydrous N-Phenylformamide | Reference |

|---|---|---|---|

| Molecular Conformation | Nearly Planar | Significantly Twisted | [4, 7] |

| Phenyl-Amide Torsion Angle (C-N-C-C) | ~4.8° | ~25.4° | [4, 7] |

| Primary H-Bond Motif | Water-mediated chains | Direct N-H···O=C catemers | [4, 7] |

**dynamics and Kinetics of Water N Phenylformamide Interactions**

Water Shuttling Between Hydrogen Bonding Sites

In the N-Phenylformamide-water (1/1) complex, the water molecule can bind to two primary hydrogen-bonding sites on the trans-formanilide (TFA) isomer: the carbonyl oxygen (C=O) and the amide hydrogen (N-H). nih.gov The movement of a water molecule between these sites is a dynamic process known as "water shuttling."

Computational studies have mapped the potential energy surface for the trans-formanilide-H₂O complex. These studies identified two distinct minima corresponding to the water molecule binding at the C=O group and the N-H group. nih.gov The global minimum energy structure involves the water molecule hydrogen-bonded to the carbonyl group (H₂O-TFA(C=O)). nih.gov A second, local minimum was also found with water bound to the C=O group, lying at a slightly higher energy. nih.gov

The transition of the water molecule from the most stable C=O binding site to the N-H site requires surmounting a significant energy barrier. Theoretical calculations place this barrier at 984 cm⁻¹. This calculated value aligns well with experimental observations, which have bracketed the barrier to be between 796 and 988 cm⁻¹. nih.gov This shuttling can be initiated by laser excitation, demonstrating the dynamic nature of the hydrogen bond. nih.gov

Table 1: Calculated Energetics of Water Shuttling on trans-Formanilide

| Parameter | Value (cm⁻¹) | Reference |

| Energy of second C=O binding site (relative to global minimum) | 310 | nih.gov |

| Energy barrier for water shuttling (C=O to N-H) | 984 | nih.gov |

| Experimental bounds for shuttling barrier | 796 - 988 | nih.gov |

This interactive table summarizes the key energy values associated with the water shuttling process on the trans-formanilide molecule.

Energy Transfer Mechanisms in Hydrated Clusters

The kinetics of water shuttling are intimately linked to the mechanisms of energy transfer within the hydrated N-Phenylformamide cluster. For the shuttling reaction to occur, sufficient energy must be channeled into the relevant vibrational modes of the complex. nih.gov

Studies on the trans-formanilide-H₂O system show that energy transfer between the activated complex (the state at the top of the shuttling barrier) and the various vibrational modes of the formanilide (B94145) molecule is rapid. nih.gov This efficient energy redistribution is a key factor. The coupling with the water molecule lowers the ergodicity threshold of the complex to below the isomerization barrier for water shuttling. nih.gov The ergodicity threshold is the energy level above which energy flows freely and randomly throughout the molecule's vibrational modes. For the isolated trans-formanilide molecule, this threshold is calculated to be 1450 cm⁻¹, but it is lower in the water complex. nih.gov

The rapid energy transfer ensures that the rate of water shuttling can be adequately described by statistical theories like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory, which assumes that energy is rapidly randomized within the molecule before the reaction (in this case, the shuttling) takes place. nih.gov Further research combining time-resolved infrared spectroscopy and molecular dynamics simulations on formanilide demonstrates that the timescales for solvent rearrangement are primarily governed by the efficiency of kinetic energy redistribution rather than just the shape of the potential energy surface. nih.gov

Reaction Pathways and Transition States in Aqueous Environments

While N-Phenylformamide itself is a stable molecule, its reactivity in aqueous environments, particularly hydrolysis, provides insight into the fundamental reaction pathways of amides. The hydrolysis of amides is a conceptually relevant process that involves the nucleophilic attack of water on the carbonyl carbon, a reaction often catalyzed by acid or base.

Computational analyses of the hydrolysis of substituted formanilides in acidic aqueous solutions help to elucidate these pathways. researchgate.net The process generally involves the protonation of either the carbonyl oxygen or the amide nitrogen, followed by the attack of a water molecule. The binding of water to the C=O and N-H sites, as discussed previously, represents the initial step in this solvation process. The measured dissociation energy (D₀) for a water molecule from the C=O site is 5.40 ± 0.28 kcal/mol, while from the N-H site it is 5.65 ± 0.30 kcal/mol, indicating strong initial interactions that precede any chemical transformation. acs.org

In broader reaction contexts, N-phenylformamide can be an intermediate in various chemical transformations. For instance, in certain catalytic systems using methanol, aniline (B41778) can be first dehydrogenated to formanilide, which is then rapidly hydrogenated to produce N-methylaniline. rsc.org This demonstrates a reaction pathway where the formyl group is involved in a reduction process. Understanding the transition states for these reactions in an aqueous environment requires considering the explicit role of water molecules in stabilizing charged intermediates and lowering activation barriers, a role that begins with the initial hydrogen-bonding interactions. nih.gov

Table 2: Binding Energies of Water to trans-Formanilide

| Binding Site | Binding Energy (D₀) |

| Carbonyl (C=O) Site | 5.40 ± 0.28 kcal/mol |

| Amide (N-H) Site | 5.65 ± 0.30 kcal/mol |

This interactive table shows the experimentally measured binding energies of a single water molecule to the two primary hydrogen-bonding sites of trans-formanilide in the gas phase. acs.org

**advanced Topics in N Phenylformamide Hydration**

Cooperativity of Hydrogen Bonding: Extension to Multi-Water Clusters and their Relevance to 1:1 Interactions

The interaction between a single N-Phenylformamide molecule and a single water molecule provides a baseline for understanding the primary hydration sites. Experimental and computational studies on trans-N-Phenylformamide have identified two principal 1:1 complexes with very similar binding energies. acs.org In one, the water molecule acts as a proton donor to the carbonyl oxygen (the CO site), and in the other, it acts as a proton acceptor from the amide proton (the NH site). acs.org

| Binding Site | Water's Role | Dissociation Energy (kcal/mol) |

|---|---|---|

| CO site | Proton Donor | 5.40 ± 0.28 |

| NH site | Proton Acceptor | 5.65 ± 0.30 |

The study of larger clusters, such as N-Phenylformamide-(H₂O)n where n>1, reveals the crucial concept of hydrogen bond cooperativity . This phenomenon describes how existing hydrogen bonds influence the formation and strength of subsequent hydrogen bonds, leading to a total binding energy that is greater than the sum of individual bonds. rsc.orgrsc.org

Studies of even larger clusters (n≥4) show that the water network can bridge the gap between the NH and CO groups, effectively solvating the entire amide functional group. researchgate.netnih.gov The insights gained from these multi-water clusters are critical for understanding the 1:1 interaction, as they demonstrate that even the simplest hydration shell is part of a larger, cooperative network that strengthens the fundamental solute-solvent interactions.

Hydrophilicity Differences Between cis and trans Isomers in Aqueous Solution

N-Phenylformamide can exist as two rotational isomers, or conformers: cis and trans. These isomers, while structurally similar, exhibit subtle but important differences in their interaction with water. Research has shown that the trans isomer is modestly more hydrophilic than the cis isomer. nsf.gov

This difference was determined through NMR spectroscopic experiments where formamides were sequestered in a water-soluble molecular container. nsf.gov This method allowed for a direct competition between the isomers for the aqueous environment. The results consistently indicate that aqueous solvation of the trans formamide (B127407) is energetically more favorable, though the preference is small, at less than 1 kcal/mol. nsf.gov This suggests that cis formamides are slightly more hydrophobic than their trans counterparts.

| Isomer | Relative Hydrophilicity | Key Finding |

|---|---|---|

| trans-N-Phenylformamide | More Hydrophilic | Aqueous solvation is energetically preferred over the cis isomer. |

| cis-N-Phenylformamide | More Hydrophobic | Less favorable interaction with aqueous solution compared to the trans isomer. |

Despite the energetic preference for the trans conformation when free in solution, other studies have shown that specially designed molecular receptors can selectively bind the cis rotamer in water with high affinity. rsc.orgrsc.orgresearchgate.net This is achieved through a combination of hydrogen bonding and hydrophobic effects within the receptor's cavity, highlighting that the local environment can overcome the intrinsic preference seen in bulk solution. rsc.org The crystallization of N-Phenylformamide as a cocrystal containing both cis and trans conformers further underscores the complex interplay of forces that govern the behavior of these isomers. nih.gov

N-Phenylformamide as a Testbed for Understanding Amide Hydration in Biological Contexts

The amide functional group (–CONH–) is the cornerstone of peptides and proteins, forming the backbone that links amino acids. The hydration of this peptide bond is fundamental to protein structure, folding, and function. nih.govnih.gov trans-N-Phenylformamide is widely used as a simple yet effective model for this peptide linkage, allowing researchers to study the intricacies of its hydration in a controlled manner. acs.orgnih.govresearchgate.net

By studying the N-Phenylformamide-water complex in the gas phase, scientists can observe the intrinsic, one-on-one interactions without the overwhelming complexity of bulk water. nih.govacs.org This "bottom-up" approach, where water molecules are added one at a time, provides a detailed picture of the initial steps of solvation. acs.orgnih.gov It helps identify the primary hydrogen bonding sites, their relative strengths, and the geometric arrangements of the first few water molecules. acs.orgacs.org

Key insights from these model systems that are relevant to biological contexts include:

Identification of Primary Hydration Sites: Pinpointing the C=O and N-H groups as the primary sites for hydrogen bonding. acs.orgrsc.org

Conformational Influence: Showing how the cis/trans isomerization, a process that also occurs in proteins (e.g., with proline), affects hydration. nsf.gov

Understanding these fundamental principles of microsolvation in a model system like N-Phenylformamide is essential for developing and refining the force fields used in molecular dynamics simulations of large biomolecules like proteins. nih.gov This knowledge contributes to a more accurate understanding of how water mediates protein folding and molecular recognition processes. uva.es

| Feature | Relevance to Biological Systems |

|---|---|

| Amide Group (–CONH–) | Directly mimics the peptide bond linking amino acids in proteins. acs.orgnih.gov |

| Cis/Trans Isomerism | Models the conformational flexibility found in peptide backbones. researchgate.netnsf.gov |

| Stepwise Hydration Studies | Reveals fundamental solute-water interactions (H-bonding, cooperativity) crucial for protein folding and function. nih.govnih.gov |

**future Research Directions and Methodological Advancements**

Development of Advanced Spectroscopic Techniques for Characterizing Transient Species

The intricate dance between N-Phenylformamide and water involves a landscape of short-lived structures and fluctuating hydrogen bond networks. Capturing these transient species is paramount for a complete understanding of the hydration process. While current spectroscopic methods have provided foundational knowledge, the future lies in the development and application of more sophisticated techniques.

Two-dimensional infrared (2D IR) spectroscopy has emerged as a powerful tool for investigating molecular structures on ultrafast timescales. nih.gov Future research will likely leverage transient 2D IR spectroscopy, which combines rapid initiation of structural changes (e.g., via temperature jumps) with 2D IR detection. nih.gov This approach can track the evolution of the N-Phenylformamide-water complex from non-equilibrium states, revealing kinetic pathways and transition states that are inaccessible under equilibrium conditions. nih.gov For instance, applying T-jump spectroscopy could allow for the observation of the relaxation dynamics of the complex's hydrogen bond network. nih.gov

Another promising avenue is the continued advancement of ion dip infrared spectroscopy (ID-IR) and other action spectroscopy methods in combination with supersonic jet expansions. academie-sciences.frnih.gov These techniques have been successfully used to identify different isomers and hydrated clusters of N-Phenylformamide and related molecules like N-benzylformamide. nih.govresearchgate.netacs.org Future developments could focus on enhancing the sensitivity and resolution to detect less stable or weakly bound transient complexes, potentially including those involving the less stable cis isomer of N-Phenylformamide, which has been computationally predicted to form stable hydrates but has been challenging to observe experimentally. researchgate.netacs.org The combination of these advanced laser spectroscopy techniques with molecular beams offers a robust methodology for unraveling the influence of the environment on molecular conformation. acs.org

The table below summarizes key advanced spectroscopic techniques and their potential applications for studying the N-Phenylformamide-water system.

| Spectroscopic Technique | Potential Application for N-Phenylformamide-Water (1/1) | Key Insights |

| Transient 2D IR Spectroscopy | Observing the system's response to a rapid temperature or pressure jump. | Elucidation of kinetic pathways, transition states, and structural dynamics far from equilibrium. nih.gov |

| IR Ion Dip Spectroscopy | Conformer-specific vibrational spectra of jet-cooled hydrated clusters. | Precise structural assignment of different 1:1 isomers and characterization of hydrogen bonding sites. academie-sciences.frnih.govresearchgate.net |

| Plasmon-Enhanced Spectroscopy | Surface-Enhanced Raman Scattering (SERS) or Tip-Enhanced Raman Scattering (TERS) of the complex. | Single-molecule sensitivity, allowing for the study of individual complex structures and dynamics without ensemble averaging. mdpi.com |

| Attenuated Total Reflectance (ATR)-FTIR | Studying conformational states in aqueous solution without interference from bulk water absorption. | Analysis of secondary-structure-like signatures and hydration effects under near-physiological conditions. mdpi.comwur.nl |

Refinement of Computational Models for Highly Accurate Prediction of Hydration Structures and Dynamics

Computational modeling is an indispensable partner to experimental studies. While methods like Density Functional Theory (DFT) and ab initio calculations have been instrumental in assigning experimentally observed structures, the quest for higher accuracy and predictive power continues. academie-sciences.frresearchgate.net

A significant area for future development is the refinement of electrostatic models used in simulations. rsc.orgrsc.org Current research on other amide systems shows that the accuracy of predicting vibrational frequencies (like the amide I band) is highly dependent on the charge set used to calculate the electric field and potential from the surrounding environment. rsc.orgresearchgate.net Future models for N-Phenylformamide-water will need to incorporate more sophisticated descriptions of polarization effects, moving beyond simple mechanical embedding in QM/MM schemes to polarizable embedding, where the quantum mechanical and classical regions can mutually polarize each other. acs.org This is crucial for accurately capturing the subtle electronic perturbations induced by the water molecule on the N-Phenylformamide chromophore.

Furthermore, molecular dynamics (MD) simulations will benefit from the development of more accurate force fields. Current force fields can sometimes fail to perfectly replicate experimental observations. For example, in studies of N-methylacetamide-water mixtures, MD simulations combined with spectral calculations have been essential to interpret 2D IR data and reveal clustering driven by hydrophobic collapse. acs.org For N-Phenylformamide, developing specific force fields parameterized with high-level quantum chemical calculations (e.g., coupled-cluster methods) for the 1:1 complex will enable more realistic simulations of its dynamics in larger water clusters and bulk solution. researchgate.net This will allow for better prediction of properties like hydrogen-bond lifetimes and reorientational correlation times. researchgate.netnih.gov

The table below outlines areas for refinement in computational modeling.

| Modeling Aspect | Current Approach | Future Refinement | Desired Outcome |

| Electrostatic Interactions | QM/MM with mechanical embedding; standard force field charges. rsc.orgacs.org | Development of polarizable force fields and polarizable embedding QM/MM schemes. rsc.orgacs.org | More accurate representation of mutual polarization and hydrogen bonding energies. |

| Vibrational Spectra | DFT calculations with scaling factors. nih.govrsc.org | Models incorporating anharmonicity and refined electrostatic descriptions of the environment. nih.govrsc.org | Highly accurate prediction of IR frequencies and intensities for unambiguous spectral assignment. |

| System Dynamics | Classical MD with general amide force fields. acs.orgnih.gov | Development of system-specific force fields parameterized from high-level ab initio data. | More reliable simulation of dynamic properties like H-bond lifetimes and conformational transitions. |

| Conformational Sampling | Scanning potential energy surfaces with methods like MP2. researchgate.net | Integration with machine learning potentials trained on quantum data to accelerate exploration. | Comprehensive mapping of the conformational landscape, including all stable and transient minima. |

Exploration of N-Phenylformamide–Water Interactions under Extreme Conditions

Studying the N-Phenylformamide-water complex under extreme conditions of high pressure and temperature can reveal fundamental aspects of its stability and the nature of hydrophobic and hydrophilic interactions. Such studies are crucial for understanding biomolecular stability in diverse environments, from the deep sea to industrial processes.

High-pressure studies on related amide-water mixtures, such as N,N-dimethylformamide (DMF)-water, have shown significant changes in properties like viscosity and compressibility, pointing to pressure-induced alterations in the hydration structure. researchgate.netresearchgate.net For the N-Phenylformamide-water system, future high-pressure experiments using techniques like NMR or vibrational spectroscopy could probe how the hydrogen bond between water and the amide group, as well as the hydrophobic hydration around the phenyl ring, are affected by compression. It is hypothesized that pressure could shift the equilibrium between different hydrated isomers or even induce conformational changes in the N-Phenylformamide molecule itself. First-principles calculations on ammonia-water mixtures under extreme pressure have shown that compression can facilitate proton transfer and stabilize unusual ionic species, a phenomenon that could be explored in the N-Phenylformamide-water system. aip.org

The following table details potential research questions and the experimental/theoretical methods to address them.

| Extreme Condition | Research Question | Proposed Methodology | Expected Insights |

| High Pressure | How does pressure affect the hydrogen bond strength and geometry in the 1:1 complex? | High-pressure Raman and IR spectroscopy; Ab initio molecular dynamics (AIMD). | Understanding the compressibility of the hydration shell and potential pressure-induced structural transitions. researchgate.netresearchgate.net |

| High Pressure | Does pressure favor specific conformers or hydrated isomers? | High-pressure NMR spectroscopy to measure reorientational dynamics. researchgate.net | Information on the volumetric properties and stability of different configurations under compression. |

| High Temperature | What is the dissociation energy of the complex and the thermodynamics of hydration? | Temperature-dependent spectroscopy to monitor the equilibrium between bound and free species. | Determination of enthalpy and entropy of complex formation. |

| High Temperature/Pressure | Can extreme conditions lead to novel chemical reactivity, such as hydrolysis or proton transfer? | Ab initio calculations and reactive MD simulations. | Exploration of the energy landscape for chemical reactions not accessible under ambient conditions. aip.org |

Integration of Multiscale Modeling Approaches for Comprehensive Understanding

To bridge the gap from the isolated 1:1 complex to its behavior in a realistic biological environment, the integration of multiscale modeling approaches is essential. acs.org These methods combine different levels of theory to simulate large, complex systems without incurring prohibitive computational costs.

A typical multiscale approach for the N-Phenylformamide-water system would involve a Quantum Mechanics/Molecular Mechanics (QM/MM) model. acs.orgresearchgate.net In this setup, the N-Phenylformamide molecule and its immediate water partner are treated with a high level of quantum theory (the QM region), while the surrounding solvent molecules are treated with a classical force field (the MM region). researchgate.net Future work should focus on developing more seamless and accurate QM/MM interfaces, particularly those that include polarizable effects to better describe the response of the solvent to the QM region. acs.org

Beyond QM/MM, a sequential or concurrent multiscale modeling framework could provide a more holistic view. annualreviews.orgarxiv.orgarxiv.org For example, high-level QM calculations on the 1:1 complex can be used to parameterize a highly accurate classical potential. This potential can then be used in large-scale MD simulations to study the collective behavior and thermodynamic properties of N-Phenylformamide in bulk water. annualreviews.org Furthermore, coarse-graining techniques, where groups of atoms are represented as single particles, can be employed to simulate even larger systems over longer timescales, allowing for the study of processes like the aggregation of N-Phenylformamide molecules in solution, driven by hydrophobic interactions. arxiv.orgaimspress.com The integration of machine learning to develop these coarse-grained potentials from atomistic data is a rapidly advancing field that holds great promise. arxiv.org

| Modeling Scale | Method | Focus of Study | Connection to Other Scales |

| Quantum Scale | DFT, Coupled-Cluster | Accurate electronic structure, bonding, and vibrational frequencies of the isolated 1:1 complex. researchgate.netacs.org | Provides parameters for and validates MM force fields and QM/MM models. |

| Atomistic Scale | QM/MM, MD | Structure and dynamics of the complex in a solvated environment (e.g., a water box). acs.orgresearchgate.net | The QM region is informed by quantum calculations; MD results can be used to parameterize coarse-grained models. |

| Mesoscale | Coarse-Grained (CG) MD, Dissipative Particle Dynamics (DPD) | Self-assembly, aggregation, and phase behavior of many N-Phenylformamide molecules in water. annualreviews.orgaimspress.com | CG potentials are derived from atomistic simulations. |

| Continuum Scale | Continuum Solvation Models (e.g., COSMO-RS) | Thermodynamic properties like solubility and partitioning. annualreviews.org | Can be used to rapidly screen properties and provide a macroscopic context for molecular-level simulations. |

By pursuing these interconnected research directions, the scientific community can build a comprehensive, multi-scale understanding of N-Phenylformamide-water interactions, providing deep insights applicable to the broader fields of protein folding, biomolecular recognition, and materials science.

Q & A

What are the optimal spectroscopic methods for characterizing the crystalline structure of N-Phenylformamide–water (1/1), and how should data be presented to ensure reproducibility?

Basic

To confirm the co-crystal structure, employ single-crystal X-ray diffraction (SCXRD) for atomic-resolution analysis, supplemented by FTIR and solid-state NMR to probe hydrogen bonding and molecular conformations. Data should be tabulated with:

- XRD : Miller indices, 2θ values, and intensities.

- FTIR : Peak assignments (e.g., N-H stretching at ~3300 cm⁻¹, water O-H at ~3500 cm⁻¹).

- NMR : Chemical shifts for formamide protons and water resonance.

Include comparative tables with literature references to validate assignments, ensuring reproducibility through detailed experimental conditions (e.g., temperature, humidity) .

How can researchers resolve contradictions in reported solubility data of N-Phenylformamide–water (1/1) across different solvent systems?

Advanced

Design a systematic solubility study using controlled solvent polarity gradients (e.g., ethanol-water mixtures) and temperatures (5–50°C). Quantify solubility via gravimetric analysis or UV-Vis spectroscopy (λmax for N-phenylformamide). Key steps:

Validate solvent purity via gas chromatography.

Compare results with prior studies, identifying variables like residual solvents (via HPLC) or crystallization kinetics.

Present data in a comparative table with solvent dielectric constants, temperatures, solubility (g/100 mL), and measurement uncertainties.

Statistical tools (e.g., ANOVA) can assess data variability .

What synthetic protocols are recommended for preparing phase-pure N-Phenylformamide–water (1/1), and what purity validation steps are essential?

Basic

Recrystallization from aqueous ethanol (1:1 v/v) at 4°C yields phase-pure material. Validate via:

- Melting point consistency (±1°C vs. literature).

- HPLC (>98% peak area, C18 column, 254 nm).

- Karl Fischer titration to confirm 1:1 water stoichiometry.

Document parameters in a synthesis table : solvent ratios, cooling rates, yields, and purity metrics. Reproducibility requires strict humidity control during crystallization .

What experimental and computational approaches are synergistic for studying the hydrogen-bonding network in N-Phenylformamide–water (1/1)?

Advanced

Combine temperature-dependent Raman spectroscopy (to track O-H/N-H vibrational modes) with DFT calculations (e.g., B3LYP/6-31G* basis set) to model bond strengths.

- Experimentally, measure frequency shifts during heating (e.g., O-H stretching at 3500 cm⁻¹ softens with temperature).

- Computationally, optimize H-bond geometries and calculate interaction energies.

Present results in a comparative table with experimental vs. computed bond lengths (Å) and R² values for correlation .

How should thermal stability studies of N-Phenylformamide–water (1/1) be designed, and what key data points must be captured?

Basic

Use TGA/DSC under inert atmosphere (N₂, 10°C/min) to detect dehydration (25–100°C) and decomposition (>200°C). Report:

- Onset/peak temperatures for mass loss events.

- Enthalpy changes (ΔH from DSC).

- Residual mass post-dehydration.

Tabulate data with heating rates and atmospheric conditions. Parallel PXRD post-TGA confirms phase changes .

What strategies mitigate crystallization inconsistencies during scale-up of N-Phenylformamide–water (1/1) synthesis while maintaining stoichiometric water incorporation?

Advanced

Implement seeded cooling crystallization with inline ATR-FTIR to monitor supersaturation.

Optimize parameters via design of experiments (DOE) : agitation rate, cooling profile, seed loading (0.1–1.0 wt%).

Use Avrami analysis to model nucleation kinetics across scales (10 mL to 10 L).

Validate water content via dynamic vapor sorption (DVS) .

Present results in a scale-up table with critical parameters (e.g., seed size, yield, CSD) and statistical confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.